4-(Pyrrolidin-1-yl)cyclohexanone
Overview
Description
4-(Pyrrolidin-1-yl)cyclohexanone is a compound that features both a pyrrolidine and a cyclohexanone moiety. The pyrrolidine ring is a common structural motif in medicinal chemistry due to its presence in many biologically active molecules . Cyclohexanone derivatives are also of interest in synthetic chemistry, often serving as key intermediates in the synthesis of complex molecules .
Synthesis Analysis
The synthesis of compounds related to 4-(Pyrrolidin-1-yl)cyclohexanone can involve various strategies. For instance, polystyrene-immobilized pyrrolidine has been used as an organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins, demonstrating the potential for creating stereoselective compounds . Additionally, the pyrrolidine enamine of cyclohexanone has been utilized in the stereoselective synthesis of substituted bicyclo[3.3.1]nonan-9-ones, indicating the versatility of pyrrolidine derivatives in synthetic applications .
Molecular Structure Analysis
The molecular structure of compounds containing pyrrolidine and cyclohexanone units can exhibit interesting features. For example, the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows effective conformations and interactions such as C–H⋯N and C–H⋯π, which are crucial for the stability of the structure . These interactions are also relevant for understanding the behavior of 4-(Pyrrolidin-1-yl)cyclohexanone derivatives.
Chemical Reactions Analysis
Chemical reactions involving pyrrolidine and cyclohexanone derivatives can lead to a variety of products with different regio- and stereochemistry. For instance, pyrrolidin-1-yl-4-t-butylcyclohexene exhibits both antiparallel and parallel attack in reactions with methyl β-styryl sulphone, resulting in regiospecific products . This highlights the complexity and diversity of reactions that compounds like 4-(Pyrrolidin-1-yl)cyclohexanone can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrrolidin-1-yl)cyclohexanone and its derivatives can be influenced by their molecular structure. For example, the presence of different substituents and functional groups can affect the compound's solubility, melting point, and reactivity. The deconjugative esterification of 2-cyclohexylideneacetic acids catalyzed by 4-(Pyrrolidin-1-yl)pyridine is an example of how the catalytic properties of pyrrolidine derivatives can be harnessed in synthetic chemistry .
Scientific Research Applications
Polystyrene-Immobilized Pyrrolidine as a Catalyst
- Catalytic Applications: Polystyrene-immobilized pyrrolidine has shown high efficiency and reusability as an organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins, achieving high yields and excellent selectivity (Miao & Wang, 2008).
Enamine Addition for Bicyclic Ketone Synthesis
- Stereochemistry in Synthesis: The addition of the pyrrolidine enamine of cyclohexanone to certain compounds results in highly diastereoselective formation of bicyclic ketones, contributing to advancements in stereochemistry (Andrew, Mellor, & Reid, 2000).
Pyrrolidine-Based Catalyst for Nitroolefins
- Organocatalysis in Synthesis: A pyrrolidine-based catalyst, derived from L-proline, has been effective in asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
Novel Synthesis of Bis-Spiro-Pyrrolidines
- Innovative Synthetic Methods: Research has shown that certain cyclohexanones can undergo reactions to yield bis-spiro-pyrrolidines, which are important in developing new synthetic methods (Raj & Raghunathan, 2002).
Enantioselective Addition to Aldehydes
- Chiral Synthesis: A specific derivative of pyrrolidine was used for enantioselective addition to aldehydes, highlighting its potential in the synthesis of chiral compounds (Asami et al., 2015).
Antimicrobial and Antifungal Activity
- Biological Activities: Novel spiro pyrrolidines have been synthesized and evaluated for their antibacterial and antifungal activities, showing effectiveness against various pathogens (Raj et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-pyrrolidin-1-ylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGIABKZGSKWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546339 | |
Record name | 4-(Pyrrolidin-1-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)cyclohexanone | |
CAS RN |
10421-18-8 | |
Record name | 4-(Pyrrolidin-1-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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